Tetrabutylammonium nonafluorobutanesulfonate

描述

Tetrabutylammonium nonafluorobutanesulfonate is a fluorinated ionic liquid. It is known for its solid-fluid transition and nanoscale structuring, which have been studied using differential scanning calorimetry, rheology techniques, and molecular dynamic simulations .

准备方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium nonafluorobutanesulfonate can be synthesized by reacting tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for scaling up and ensuring product purity.

化学反应分析

Types of Reactions

Tetrabutylammonium nonafluorobutanesulfonate primarily undergoes substitution reactions due to the presence of the nonafluorobutanesulfonate group. It can also participate in ionic exchange reactions, given its ionic nature .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which facilitate the substitution and ionic exchange reactions. Typical conditions involve aqueous or organic solvents, depending on the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may yield nonafluorobutanesulfonic acid derivatives, while reactions with bases may produce various ionic salts .

科学研究应用

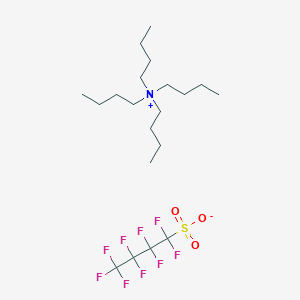

Chemical Properties and Structure

Tetrabutylammonium nonafluorobutanesulfonate is characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 408.34 g/mol

This compound features a tetrabutylammonium cation and a nonafluorobutanesulfonate anion, which contributes to its solubility in both polar and non-polar solvents.

Phase Transfer Catalyst

TBANFBS serves as an effective phase transfer catalyst (PTC) in organic synthesis. PTCs facilitate the migration of reactants from one phase to another, enhancing reaction rates and yields. The unique fluorinated structure of TBANFBS allows it to solubilize ionic reactants in organic solvents, making it particularly useful for reactions that involve water-soluble ions.

Table 1: Comparison of Phase Transfer Catalysts

| Catalyst Type | Solubility | Reaction Type | Efficiency |

|---|---|---|---|

| TBANFBS | Polar & Non-polar | Alkylation, Esterification | High |

| Tetrabutylammonium Bromide | Polar | Alkylation, Oxidation | Moderate |

| Tetrabutylammonium Fluoride | Polar | Deprotection | High |

Electrochemical Studies

In electrochemistry, TBANFBS has been utilized as a supporting electrolyte in various studies. Its high solubility in organic solvents allows for stable electrochemical environments, which are crucial for accurate measurements.

- Case Study : TBANFBS was used in the electrochemical reduction of carbon dioxide (CO2) in ionic liquid/organic solvent mixtures. This application highlights its potential in sustainable chemistry by facilitating CO2 conversion into useful products.

Solvent Applications

The compound has also been explored as a solvent for various organic transformations. Its ability to dissolve both organic and inorganic compounds makes it versatile for different reaction conditions.

- Case Study : Research demonstrated that TBANFBS could be used as a zwitterionic solvent, enhancing reaction rates for specific organic transformations under solvent-free conditions.

Environmental Impact and Safety

The environmental profile of TBANFBS is favorable compared to traditional solvents and catalysts. It is non-volatile and non-toxic, making it safer for laboratory use. Additionally, its recyclability contributes to reduced waste generation in chemical processes.

作用机制

The mechanism by which tetrabutylammonium nonafluorobutanesulfonate exerts its effects is primarily through ionic interactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions and processes that depend on ionic exchange and substitution .

相似化合物的比较

Similar Compounds

- Tetrabutylammonium trifluoromethanesulfonate

- Tetrabutylammonium heptadecafluorooctanesulfonate

- Tetrabutylammonium chloride

- Tetrabutylammonium tetrafluoroborate

Uniqueness

Tetrabutylammonium nonafluorobutanesulfonate is unique due to its specific fluorinated structure, which imparts distinct physico-chemical properties. Its solid-fluid transition and nanoscale structuring are particularly noteworthy, making it a valuable compound in various scientific and industrial applications .

生物活性

Tetrabutylammonium nonafluorobutanesulfonate (TBANFB) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of TBANFB, including its mechanisms, effects on biological systems, and relevant case studies.

- Chemical Formula : C16H36F9NNaO3S

- CAS Number : 108427-52-7

- Molecular Weight : 490.54 g/mol

TBANFB is characterized by its nonafluorobutanesulfonate anion, which imparts unique solubility and reactivity properties, making it useful in various applications including as a surfactant and in ionic liquid formulations.

Mechanisms of Biological Activity

The biological activity of TBANFB can be attributed to several mechanisms:

- Surfactant Properties : TBANFB acts as a surfactant, which can alter cell membrane integrity and influence cellular uptake of other compounds.

- Ion Exchange Capacity : The quaternary ammonium structure allows for ion exchange processes that can affect cellular ion balance.

- Solubilization of Hydrophobic Compounds : TBANFB can enhance the solubility of hydrophobic drugs, potentially improving their bioavailability.

Biological Effects

Research indicates that TBANFB exhibits various biological effects:

- Antimicrobial Activity : Studies have shown that TBANFB possesses antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt cell membranes.

- Cytotoxicity : In vitro studies suggest that TBANFB can induce cytotoxic effects in specific cell lines, raising concerns regarding its safety profile for therapeutic applications.

- Enzyme Interaction : Research indicates potential interactions with enzymes, affecting their activity and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBANFB:

- Antimicrobial Efficacy : A study published in Green Solvents II examined the antimicrobial properties of TBANFB against various microorganisms. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in formulations .

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of TBANFB on human cell lines revealed that exposure to higher concentrations resulted in increased cell death rates. This study emphasized the need for careful dosage considerations when utilizing TBANFB in biomedical applications .

- Enzyme Activity Modulation : A paper discussing the role of ionic liquids highlighted how TBANFB could modulate enzyme activities by altering their microenvironment. This finding suggests potential applications in biocatalysis and enzyme stabilization .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Green Solvents II | Antimicrobial | Significant growth inhibition of |

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGWISURDHBJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584994 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108427-52-7 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。